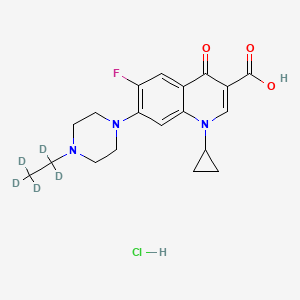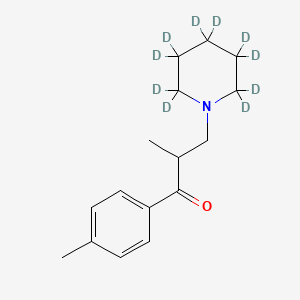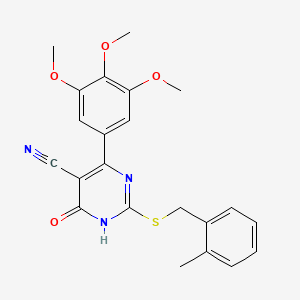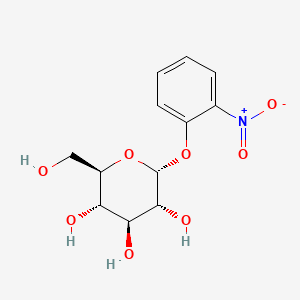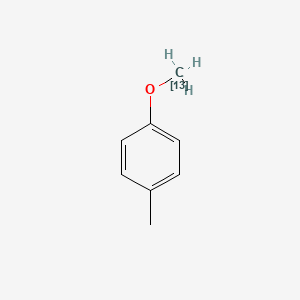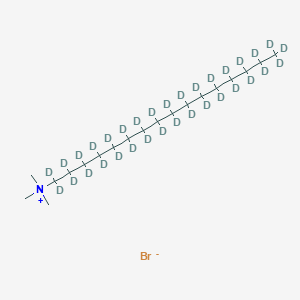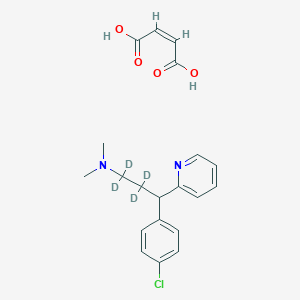
Chlorpheniramine-d4 Maleate Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorpheniramine-d4 Maleate Salt is a deuterated form of Chlorpheniramine Maleate, an antihistamine commonly used to treat allergic reactions. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in pharmacokinetic studies, as it allows for the tracking of the compound in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chlorpheniramine-d4 Maleate Salt involves several steps:
Starting Materials: The synthesis begins with p-chlorobenzonitrile and 2-bromopyridine.
Intermediate Formation: These react under the action of sodium amide to form an intermediate.
Further Reaction: The intermediate is then reacted with N,N-dimethyl chloroethane hydrochloride to form another intermediate.
Final Product: This intermediate undergoes a salt reaction in absolute ethanol to yield Chlorpheniramine Maleate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves continuous feeding of materials and salifying the intermediate using acid-base properties. This method ensures high purity (over 99%) and high yield (approximately 160%) without the use of heavy metal catalysts, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Chlorpheniramine-d4 Maleate Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced, although this is less common.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives .
Aplicaciones Científicas De Investigación
Chlorpheniramine-d4 Maleate Salt has a wide range of applications in scientific research:
Mecanismo De Acción
Chlorpheniramine-d4 Maleate Salt exerts its effects by binding to histamine H1 receptors. This binding blocks the action of endogenous histamine, providing temporary relief from allergic symptoms such as itching, vasodilation, and capillary leakage. The molecular targets include the gastrointestinal tract, blood vessels, and respiratory tract .
Comparación Con Compuestos Similares
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar uses but more sedative effects.
Cetirizine: A second-generation antihistamine with fewer sedative effects but similar efficacy in treating allergic reactions.
Loratadine: Another second-generation antihistamine known for its long-lasting effects and minimal sedation.
Uniqueness
Chlorpheniramine-d4 Maleate Salt is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. This labeling allows for precise tracking and analysis in biological systems, providing valuable insights into the metabolism and distribution of Chlorpheniramine .
Propiedades
Fórmula molecular |
C20H23ClN2O4 |
|---|---|
Peso molecular |
394.9 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-1,1,2,2-tetradeuterio-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i10D2,12D2; |
Clave InChI |
DBAKFASWICGISY-KUHGFLGISA-N |
SMILES isomérico |
[2H]C([2H])(C(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])N(C)C.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


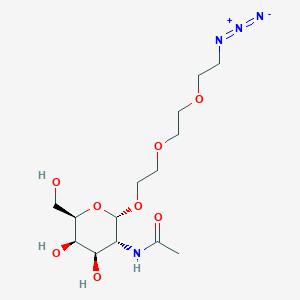
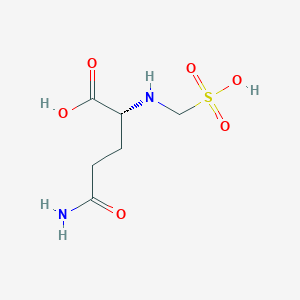
![[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12404036.png)


![(Z)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-2-enoic acid](/img/structure/B12404061.png)
